

## Literature Review: UP202-56

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UP202-56  |           |
| Cat. No.:            | B10799581 | Get Quote |

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "**UP202-56**." This designation does not appear in published research papers, clinical trial registries, or other scholarly resources.

Several possibilities could explain the absence of information on UP202-56:

- Internal Compound Identifier: "UP202-56" may be an internal code used by a pharmaceutical company or research institution for a preclinical compound that has not yet been publicly disclosed or published.
- Incorrect Naming: The designation "UP202-56" might be a typographical error or an alternative name that is not widely used.
- Early-Stage Research: The compound may be in a very early stage of development, with research yet to be published.

During the extensive search, the terms "Upadacitinib" and "B56-containing PP2As" were identified in unrelated contexts. It is important to note that no connection between "**UP202-56**" and either of these entities could be established from the available information.

# Unrelated Findings: Upadacitinib

Upadacitinib (marketed as Rinvoq) is a Janus kinase (JAK) inhibitor. It is an approved medication for the treatment of several immune-mediated inflammatory diseases. Extensive



information is available in the public domain regarding its mechanism of action, clinical trial data, and signaling pathways, primarily related to the JAK-STAT signaling cascade.

### **B56-containing PP2As**

B56 refers to a family of regulatory subunits of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a wide array of cellular processes. The B56 subunits play a crucial role in determining the substrate specificity and subcellular localization of the PP2A holoenzyme, thereby influencing various signaling pathways implicated in development and cancer.

#### Conclusion:

At present, a literature review on "**UP202-56**" cannot be provided due to the lack of available data in the public domain. Should "**UP202-56**" be an internal identifier for a compound that is later disclosed publicly, or if the designation is an error for a known molecule, a detailed technical guide could be compiled. Without further clarification or the emergence of relevant literature, no specific information regarding its mechanism of action, experimental data, or associated signaling pathways can be offered.

• To cite this document: BenchChem. [Literature Review: UP202-56]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799581#up202-56-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com